2-Bromo-5-methoxy-4-nitroaniline
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Overview
Description
2-Bromo-5-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:
Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.
Methoxylation: Finally, the brominated nitroaniline is methoxylated using methanol and a base such as sodium methoxide to introduce the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-5-methoxy-4-nitroaniline when using an amine.
Reduction: 2-Bromo-5-methoxy-4-phenylenediamine.
Oxidation: 2-Bromo-5-hydroxy-4-nitroaniline.
Scientific Research Applications
2-Bromo-5-methoxy-4-nitroaniline is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-nitroaniline depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. The bromine and nitro groups can interact with specific amino acid residues in the enzyme, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroaniline: Lacks the methoxy group, making it less soluble in organic solvents.
5-Methoxy-2-nitroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Nitroaniline: Lacks both the bromine and methoxy groups, making it less versatile in chemical synthesis.
Uniqueness
2-Bromo-5-methoxy-4-nitroaniline is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups), which confer distinct chemical properties such as increased reactivity in substitution reactions and specific interactions in biochemical assays.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOAXDJMKPHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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